

Identifying and mitigating potential Apilimod off-targets like VAC14

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Compound of Interest

Compound Name: *Apilimod*

Cat. No.: *B1663032*

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Technical Support Center: Apilimod Off-Target Analysis

Welcome to the technical support center for researchers working with **Apilimod**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, with a particular focus on VAC14.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **Apilimod**?

A1: **Apilimod** is a potent and specific inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] It binds to PIKfyve and blocks its phosphotransferase activity, which is crucial for the synthesis of the signaling lipids phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI5P).[4][5]

Q2: How was VAC14 identified as a potential off-target of **Apilimod**?

A2: Chemical-capture mass spectrometry was used to identify the binding partners of **Apilimod** in cancer cells. This unbiased approach identified two high-probability targets: PIKfyve and its essential binding partner, VAC14.[1][3]

Q3: What is the functional relationship between PIKfyve and VAC14?

A3: VAC14 is a scaffold protein that is essential for the function and stability of the PIKfyve kinase complex.^{[6][7]} This complex, which also includes the phosphatase FIG4, regulates the synthesis and turnover of PI(3,5)P2.^{[8][9]} VAC14 forms a pentameric scaffold that brings PIKfyve and FIG4 together, allowing for the tight regulation of PI(3,5)P2 levels.^{[6][8]} Therefore, while **Apilimod** directly inhibits the kinase activity of PIKfyve, its interaction with the complex can be influenced by VAC14.

Q4: What are the cellular consequences of PIKfyve inhibition by **Apilimod**?

A4: Inhibition of PIKfyve by **Apilimod** leads to a depletion of PI(3,5)P2, which disrupts endosomal and lysosomal homeostasis.^{[1][3]} This can result in the formation of large cytoplasmic vacuoles, impaired endolysosomal membrane trafficking, and defective autophagic cargo clearance.^{[3][9]} These disruptions to lysosomal function are a major contributor to **Apilimod**'s cytotoxic effects in cancer cells.^{[2][3]}

Q5: Are there other known off-targets for **Apilimod**?

A5: While **Apilimod** exhibits high specificity for PIKfyve, like any small molecule, the potential for other off-targets exists.^[1] However, comprehensive selectivity analyses have shown it to be highly selective for PIKfyve over other protein and lipid kinases.^[5] Continuous monitoring and broader profiling are always recommended in drug development.^[10]

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Effects in **Apilimod** Experiments

Issue: Unexplained or unexpected phenotypic changes in cells treated with **Apilimod**.

Possible Cause: The observed effects could be due to the inhibition of the primary target (PIKfyve), an off-target like VAC14, or an entirely different, unknown off-target.

Troubleshooting Steps:

- Validate PIKfyve Inhibition:

- Method: Perform a Western blot to analyze the phosphorylation status of downstream PIKfyve substrates or assess the accumulation of autophagic markers like LC3-II and p62, which are indicative of impaired autophagic flux.[3]
- Expected Outcome: **Apilimod** treatment should lead to a decrease in PI(3,5)P2 levels and an accumulation of LC3-II and p62.[3]
- Rescue Experiment with PIKfyve Overexpression:
 - Method: Genetically overexpress a wild-type or **Apilimod**-resistant mutant of PIKfyve in your cell line and then treat with **Apilimod**. A kinase domain mutation has been identified that confers resistance to **Apilimod**. [2]
 - Expected Outcome: If the phenotype is on-target, overexpression of the resistant mutant should rescue the effect.
- VAC14 Knockdown/Knockout:
 - Method: Use siRNA or CRISPR-Cas9 to reduce or eliminate VAC14 expression.
 - Expected Outcome: Since VAC14 is essential for PIKfyve function, its depletion may phenocopy some of the effects of **Apilimod**. [5] This can help to confirm that the observed phenotype is linked to the PIKfyve-VAC14 complex.
- Use of Structurally Unrelated PIKfyve Inhibitors:
 - Method: Treat cells with other known PIKfyve inhibitors that have a different chemical structure, such as YM-201636.[11]
 - Expected Outcome: If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect of PIKfyve inhibition.

Guide 2: Mitigating Potential Off-Target Effects of Apilimod

Issue: Confirmed or suspected off-target effects are confounding experimental results.

Mitigation Strategies:

- Dose-Response Analysis:
 - Method: Perform a careful dose-response curve for **Apilimod** in your cellular model. Use the lowest effective concentration that inhibits PIKfyve to minimize the engagement of lower-affinity off-targets.[12]
- Chemical Proteomics Profiling:
 - Method: Employ techniques like affinity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify the full spectrum of **Apilimod**-binding proteins in your specific experimental system.[13][14]
- Structural Modification of **Apilimod**:
 - Method: For medicinal chemists, generating and testing analogs of **Apilimod** can help to separate on-target from off-target activities. This is a key component of rational drug design.[10]
- Post-treatment Monitoring:
 - Method: In pre-clinical and clinical development, continuous monitoring for adverse events is crucial for identifying previously unrecognized off-target effects.[10]

Quantitative Data Summary

Compound	Target	Assay Type	IC50 / Kd	Reference
Apilimod	PIKfyve	In vitro kinase assay	14 nM	[5] [15]
Apilimod	PIKfyve	Quantitative PCR readout	Kd of 75 pM	[3]
Apilimod	IL-12 (human PBMCs)	Cellular assay	1 nM	[15]
YM-201636	PIKfyve	In vitro kinase assay	33 nM	[11]
APY0201	PIKfyve	In vitro kinase assay	5.2 nM	[11]

Experimental Protocols

Protocol 1: Chemical-Capture Mass Spectrometry for Off-Target Identification

This method is used to identify proteins that directly bind to a small molecule like **Apilimod**.

- **Probe Synthesis:** Synthesize a chemical probe by attaching a linker and a capture tag (e.g., biotin) to **Apilimod** without disrupting its binding activity.
- **Cell Lysate Preparation:** Prepare a total protein lysate from the cells of interest under non-denaturing conditions.
- **Probe Incubation:** Incubate the cell lysate with the biotinylated **Apilimod** probe to allow for binding to target proteins.
- **Affinity Capture:** Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
- **Washing:** Perform stringent washes to remove non-specifically bound proteins.
- **Elution and Digestion:** Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

- **Mass Spectrometry Analysis:** Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
- **Data Analysis:** Compare the proteins identified in the **Apilimod**-probe pulldown to a control pulldown (e.g., with beads alone or a probe with an inactive analog) to identify specific binding partners.

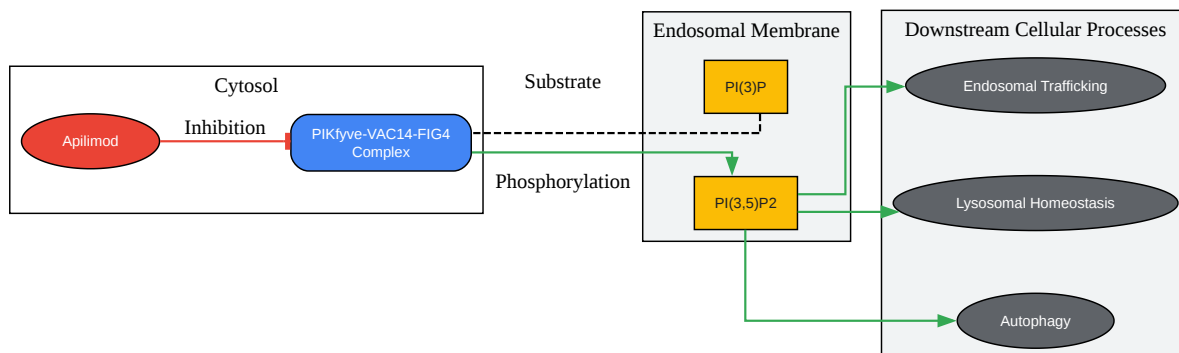
Protocol 2: In Vitro PIKfyve Kinase Assay

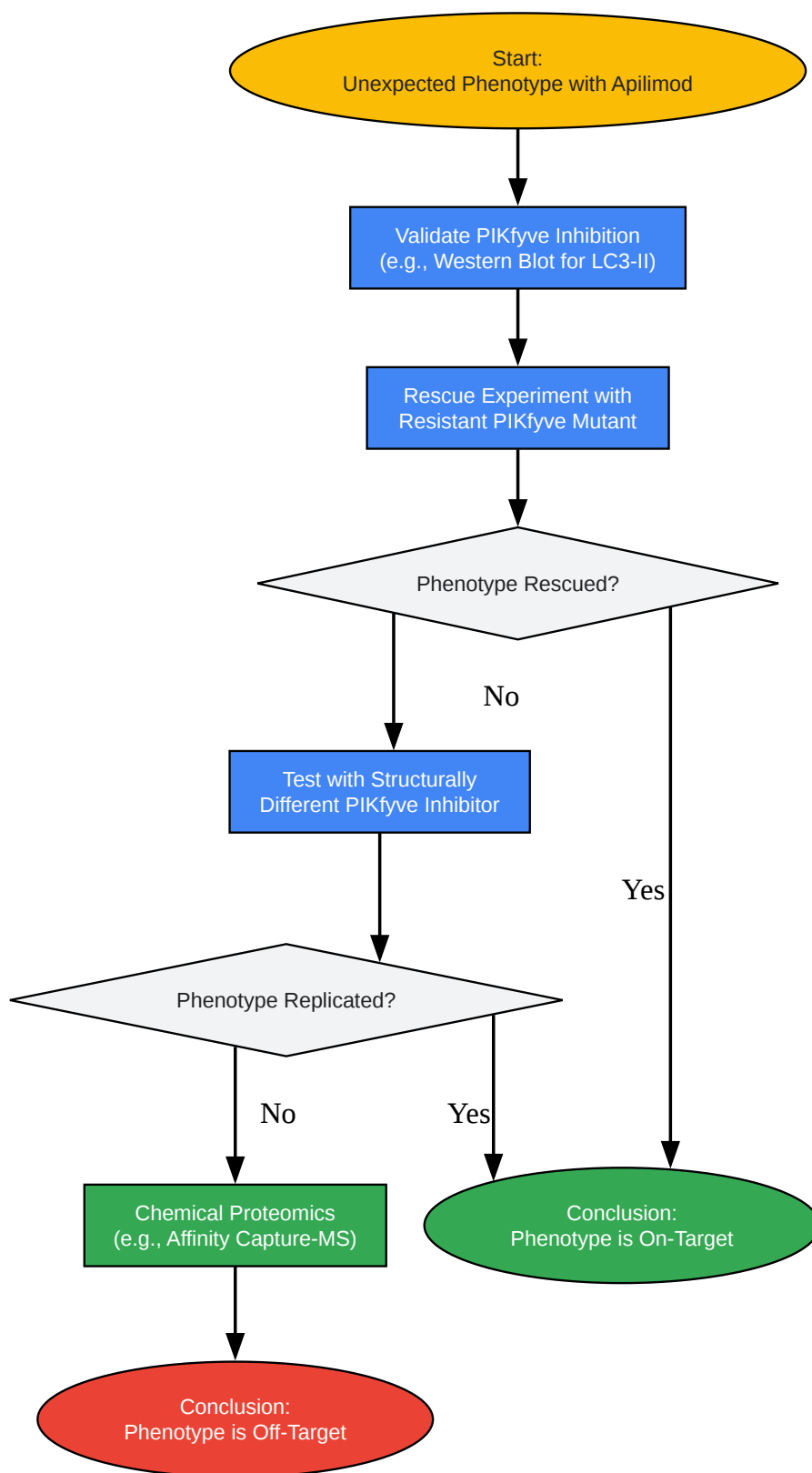
This assay measures the enzymatic activity of PIKfyve and its inhibition by compounds like **Apilimod**.

- **Reagents:**
 - Recombinant PIKfyve/VAC14/FIG4 complex
 - Lipid substrate: Phosphatidylinositol-3-phosphate (PI(3)P) liposomes
 - ATP (radiolabeled with γ - ^{32}P or for use with an ADP-Glo assay)
 - **Apilimod** or other test compounds
 - Kinase reaction buffer
- **Reaction Setup:** In a microplate, combine the kinase buffer, lipid substrate, and varying concentrations of **Apilimod**.
- **Enzyme Addition:** Add the recombinant PIKfyve complex to initiate the kinase reaction.
- **ATP Addition:** Add ATP to start the phosphorylation of PI(3)P to PI(3,5)P₂.
- **Incubation:** Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period.
- **Reaction Termination:** Stop the reaction by adding a strong acid or a chelating agent like EDTA.
- **Detection of Product:**

- Radiolabeled Method: Separate the lipids using thin-layer chromatography (TLC) and detect the radiolabeled PI(3,5)P2 product using a phosphorimager.
- ADP-Glo Method: Measure the amount of ADP produced, which is proportional to the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition at each **Apilimod** concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations





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